7-methylisoquinolin-1(2H)-one
Overview
Description
7-methylisoquinolin-1(2H)-one, also known as MIQ, is a heterocyclic organic compound with a chemical formula of C10H9NO. It is a derivative of isoquinoline and has been found to have various biological activities. MIQ has been a topic of interest in the pharmaceutical industry due to its potential use as a drug candidate.
Scientific Research Applications
Synthesis and Chemical Applications
- A novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was achieved using a new method for the introduction of a methyl group at C1 of isoquinolines. This highlights the compound's role in the synthesis of complex natural products and drug development (Melzer, Felber, & Bracher, 2018).
Anticancer Research
- 1-Aminoisoquinolines, a derivative of isoquinolin-1(2H)-ones, are being explored for their potential as anticancer compounds. This underscores the compound's significance in developing new anticancer drugs (Konovalenko et al., 2020).
- A study on novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, related to 7-methylisoquinolin-1(2H)-one, showed potential anticancer activity, indicating its usefulness in cancer research (Kubica et al., 2018).
Industrial and Material Science Applications
- 1-Methylisoquinoline, a related compound, was used as a corrosion inhibitor for mild steel, suggesting applications in materials science and engineering (Al-Uqaily, 2015).
Novel Synthetic Processes
- The compound's reactivity was studied for synthesizing benzo[a]-quinolizine derivatives, demonstrating its versatility in organic synthesis (Abdallah et al., 2002).
Biological and Pharmacological Research
- 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to this compound, showed promising anticancer properties in vitro and in vivo, highlighting its potential in drug discovery (Cui et al., 2017).
Additional Studies
- Various other studies have been conducted on related compounds, focusing on their synthesis, biological activity, and potential applications in diverse fields like pharmacokinetics, antimicrobial activity, and neuroprotection (Various Authors, 2011-2020).
properties
IUPAC Name |
7-methyl-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCEYHTNOZGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576962 | |
Record name | 7-Methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26829-47-0 | |
Record name | 7-Methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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